molecular formula C7H5BrClFZn B6303168 4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF CAS No. 1359839-23-8

4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF

Cat. No. B6303168
CAS RN: 1359839-23-8
M. Wt: 288.8 g/mol
InChI Key: JMDTXVKFBJWWSL-UHFFFAOYSA-M
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Description

4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF (4-CFBZ) is a commonly used reagent in organic synthesis. It is a bromo-zinc compound that is used in a variety of reactions, including C-C bond formation, cleavage of alkenes, and hydrozirconation. 4-CFBZ is a versatile reagent that is used in a wide range of applications in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF is not fully understood. However, it is believed to involve the formation of a zinc-bromide complex, which acts as a catalyst for the reaction. This complex then undergoes a series of reactions, which ultimately leads to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF are not well understood. However, it has been shown to be non-toxic and non-mutagenic in in vitro studies. Additionally, it has been shown to be non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF is its high reactivity, which allows for the synthesis of various compounds in a short period of time. Additionally, it is a relatively inexpensive reagent, making it cost-effective for laboratory experiments. However, one of the main limitations of 4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF is its instability in the presence of light and air, which can lead to the formation of unwanted byproducts.

Future Directions

The future of 4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF is promising, as it is a versatile reagent that can be used in a variety of applications. Further research is needed to better understand its mechanism of action and to explore its potential applications in the synthesis of new compounds. Additionally, research should focus on improving the stability of the reagent, as well as developing new methods for its synthesis. Finally, further research should focus on exploring the biochemical and physiological effects of 4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF, in order to better understand its potential therapeutic applications.

Synthesis Methods

4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF is synthesized by the reaction of 4-chloro-3-fluorobenzyl bromide (4-CFB) with zinc bromide (ZnBr2) in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out at room temperature and is typically completed within a few hours. The reaction yields a white solid, which is filtered and dried to obtain the desired product.

Scientific Research Applications

4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF has been used extensively in the field of organic synthesis for the synthesis of various compounds. It is commonly used in the synthesis of heterocyclic compounds, such as imidazoles, pyrroles, and thiazoles. It is also used for the synthesis of polycyclic aromatic compounds, such as naphthols and anthraquinones. Additionally, 4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF has been used in the synthesis of various pharmaceuticals, including antibiotics, antivirals, and anti-cancer drugs.

properties

IUPAC Name

bromozinc(1+);1-chloro-2-fluoro-4-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDTXVKFBJWWSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)Cl)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorobenzylzinc bromide

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